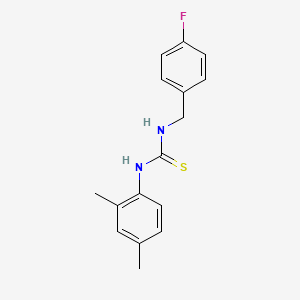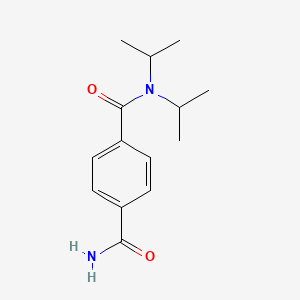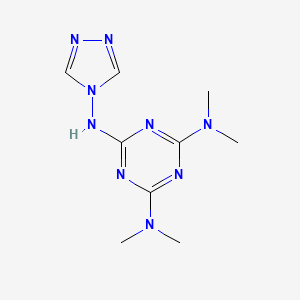![molecular formula C16H13NO4 B5863951 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid, also known as CMBA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a member of the benzoic acid family and has been found to have several unique properties that make it a promising candidate for use in various research areas.
作用机制
The mechanism of action of 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell survival. Specifically, this compound has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. By inhibiting AKT activity, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for scientific research. For example, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective option for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for research involving 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid. One area of interest is in the development of this compound-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential application in other disease areas such as inflammation and oxidative stress. Finally, there is a need for the development of new synthesis methods for this compound that could improve its solubility and overall utility in research.
合成方法
The synthesis of 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid involves the reaction of 4-cyano-2-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzoic acid in the presence of a catalyst such as palladium on carbon to yield this compound. The overall synthesis method is relatively straightforward and yields high purity this compound suitable for use in scientific research.
科学研究应用
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid has been extensively studied for its potential application in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, with the ability to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study in cancer treatment.
属性
IUPAC Name |
4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGPXVOTCXRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)

![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)


![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)

![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)